5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . The reaction is usually performed by refluxing the mixture in xylene for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis methods are often optimized for cost-effectiveness and scalability. The use of commercially available and inexpensive reagents is emphasized to ensure the feasibility of large-scale production . The modification of existing methods to offer practical, cost-effective, and scalable approaches is crucial for making these compounds more accessible for further research and application .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various electrophiles and nucleophiles can be used to introduce substituents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a DPP-4 inhibitor, the compound increases insulin production and decreases glucagon production in the pancreas, thereby helping to regulate blood glucose levels . The compound’s structure allows it to bind effectively to the active site of the enzyme, inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the arrangement of atoms and functional groups.
Sitagliptin Phosphate:
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine is unique due to its specific structural arrangement, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H8N4/c1-2-6-4-9-5(1)7-3-8-9/h3,6H,1-2,4H2 |
InChI Key |
MVXUMKKCVCSRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCN2C1=NC=N2 |
Origin of Product |
United States |
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